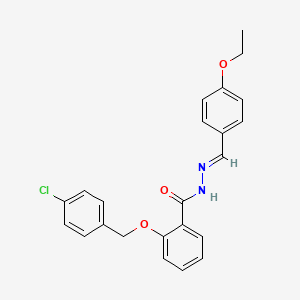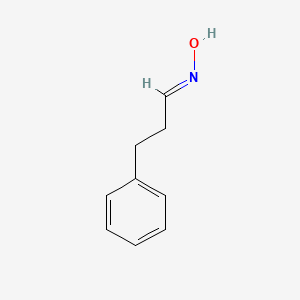
Thiophene, 3,4-diethyl-2,5-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-diethyl-2,5-diphenylthiophene: is a heterocyclic organic compound with the chemical formula C20H20S. It belongs to the thiophene family, which is characterized by a five-membered ring containing four carbon atoms and one sulfur atom. Thiophenes are widely studied due to their diverse applications in materials science, pharmaceuticals, and organic electronics.
Vorbereitungsmethoden
Synthetic Routes::
Kumada Coupling: This method involves the reaction of 3,4-dibromo-2,5-diphenylthiophene with diethylzinc or triethylaluminum in the presence of a palladium catalyst. The resulting 3,4-diethyl-2,5-diphenylthiophene is obtained in good yields.
Suzuki-Miyaura Cross-Coupling: In this approach, 3,4-dibromo-2,5-diphenylthiophene reacts with phenylboronic acid in the presence of a palladium catalyst. The reaction proceeds smoothly to yield the desired product.
Grignard Reaction: 3,4-dibromo-2,5-diphenylthiophene can react with ethylmagnesium bromide to form 3,4-diethyl-2,5-diphenylthiophene.
Industrial Production:: Industrial-scale production methods typically involve the use of efficient synthetic routes, optimized reaction conditions, and purification processes to obtain high-purity 3,4-diethyl-2,5-diphenylthiophene.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: 3,4-diethyl-2,5-diphenylthiophene can undergo oxidation reactions, leading to the formation of sulfones or sulfoxides.
Reduction: Reduction of the compound can yield the corresponding tetrahydrothiophene derivative.
Substitution: Substituents on the phenyl rings can be modified via electrophilic aromatic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Lewis acids (e.g., AlCl) or strong acids (e.g., HSO).
Major Products:: The major products depend on the specific reaction conditions. Oxidation leads to sulfones or sulfoxides, while reduction results in tetrahydrothiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Materials Science: 3,4-diethyl-2,5-diphenylthiophene is used in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Pharmaceuticals: Researchers explore its potential as a scaffold for drug design due to its unique structure.
Industry: The compound finds applications in the synthesis of functional materials and polymers.
Wirkmechanismus
The exact mechanism by which 3,4-diethyl-2,5-diphenylthiophene exerts its effects depends on its specific application. For instance, in OFETs, it acts as a charge transport material, facilitating electron or hole movement.
Vergleich Mit ähnlichen Verbindungen
3,4-diethyl-2,5-diphenylthiophene shares similarities with other thiophenes, such as 3,4-dimethyl-2,5-diphenylthiophene and 2,5-bis(4-fluorophenyl)-3,4-dimethylthiophene. its unique combination of ethyl and phenyl substituents sets it apart.
Eigenschaften
CAS-Nummer |
101306-10-9 |
|---|---|
Molekularformel |
C20H20S |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
3,4-diethyl-2,5-diphenylthiophene |
InChI |
InChI=1S/C20H20S/c1-3-17-18(4-2)20(16-13-9-6-10-14-16)21-19(17)15-11-7-5-8-12-15/h5-14H,3-4H2,1-2H3 |
InChI-Schlüssel |
DFPDXKJFCKLSMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(SC(=C1CC)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(4-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001107.png)


![4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001122.png)
![1-(4-Chlorophenyl)-4-[(7-{[4-(4-chlorophenyl)-1-piperazinyl]sulfonyl}-9H-fluoren-2-YL)sulfonyl]piperazine](/img/structure/B12001129.png)
![6-[[4-(4-Morpholinylsulfonyl)benzyl]amino]benzo[CD]indol-2(1H)-one](/img/structure/B12001143.png)

![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(ethylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001149.png)




